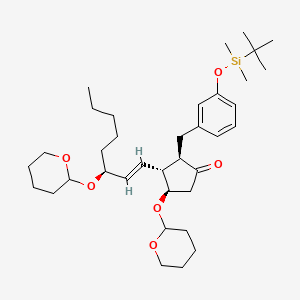
(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a complex organic compound with multiple functional groups, including silyl ethers, tetrahydropyranyl ethers, and a cyclopentanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone typically involves multiple steps, including protection and deprotection of functional groups, formation of carbon-carbon bonds, and stereoselective reactions. Common reagents used in these steps include tert-butyldimethylsilyl chloride for silylation, tetrahydropyranyl chloride for protection of hydroxyl groups, and various catalysts for stereoselective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Deprotection: Removal of protecting groups to reveal functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and deprotecting agents like TBAF (Tetrabutylammonium fluoride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.
Biology
In biology, this compound could be used as a probe to study biological processes, particularly those involving its functional groups. For example, it could be used to study enzyme-catalyzed reactions involving silyl ethers or tetrahydropyranyl ethers.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural complexity and functional groups may allow it to interact with biological targets in unique ways.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone would depend on its specific application. In general, the compound’s functional groups would interact with molecular targets through various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone include other cyclopentanone derivatives with similar functional groups, such as:
- (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-(oct-1-en-1-yl)cyclopentanone
- (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-(hydroxy)-3-(oct-1-en-1-yl)cyclopentanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets in specific ways.
Properties
Molecular Formula |
C36H58O6Si |
|---|---|
Molecular Weight |
614.9 g/mol |
IUPAC Name |
(2R,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3/b21-20+/t28-,30+,31+,33+,34?,35?/m0/s1 |
InChI Key |
GGIODFRWUKSMTA-ZPWLKWPPSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4 |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
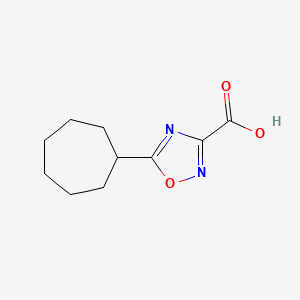
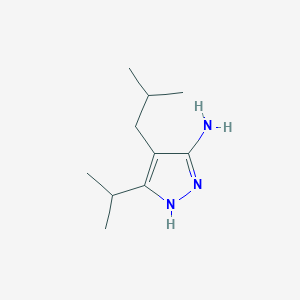
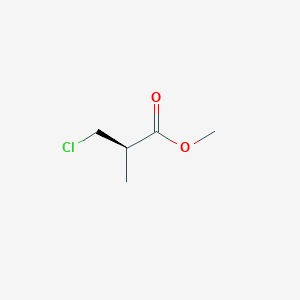
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)

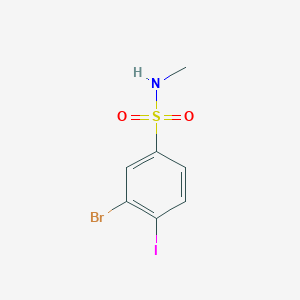
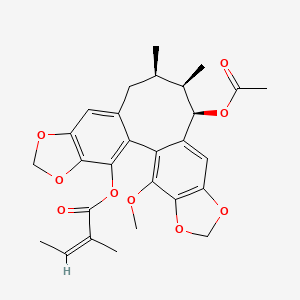
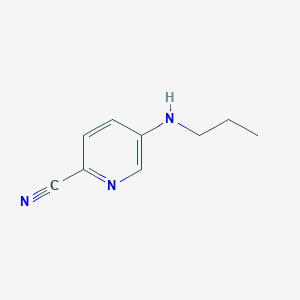
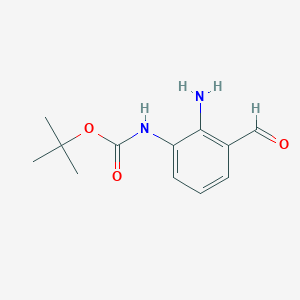
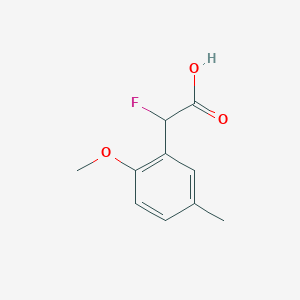
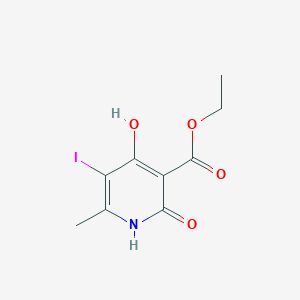

![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
